molecular formula C12H19NO B12796521 2-[(Diethylamino)methyl]-3-methylphenol CAS No. 6631-83-0

2-[(Diethylamino)methyl]-3-methylphenol

Cat. No.: B12796521
CAS No.: 6631-83-0
M. Wt: 193.28 g/mol
InChI Key: RONQOEJQZJMXTQ-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-3-methylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a diethylamino group attached to the methyl group at the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-3-methylphenol typically involves the reaction of 3-methylphenol with diethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Including distillation and recrystallization to achieve high purity

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-[(Diethylamino)methyl]-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminomethylphenol
  • 2-(Diethylamino)ethyl methacrylate
  • 2-(Diethylamino)ethanethiol

Uniqueness

2-[(Diethylamino)methyl]-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

CAS No.

6631-83-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(diethylaminomethyl)-3-methylphenol

InChI

InChI=1S/C12H19NO/c1-4-13(5-2)9-11-10(3)7-6-8-12(11)14/h6-8,14H,4-5,9H2,1-3H3

InChI Key

RONQOEJQZJMXTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC=C1O)C

Origin of Product

United States

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